(R)-imazamox

Vue d'ensemble

Description

Synthesis Analysis

Though the specific synthesis of (R)-imazamox was not directly found, related research indicates the use of rhodium-catalyzed transannulation processes for creating similar compounds, suggesting advanced synthetic methodologies might be applied for its synthesis. For instance, α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazole have been applied in cycloaddition with ketene silyl acetal, indicating a potential pathway for synthesizing related imidazolinone herbicides (Ran et al., 2014).

Molecular Structure Analysis

The molecular structure of (R)-imazamox, part of the imidazolinone herbicides, plays a critical role in its selectivity and mode of action. Its structure enables it to effectively inhibit AHAS, leading to a disruption in the synthesis of branched-chain amino acids. The stereospecificity (R-enantiomer) of imazamox contributes to its herbicidal activity, with different effects observed between the R and S enantiomers on plant physiology and microbial communities (Zhao et al., 2020).

Chemical Reactions and Properties

Imazamox's interaction with soil components and its adsorption behavior highlight its chemical properties, such as ionizability and soil mobility. Studies on imazamox-clay complexes indicate the potential for controlled-release formulations, showcasing interactions that imply polar adsorption and protonation mechanisms, which are crucial for understanding its environmental fate and herbicidal efficiency (Cabrera et al., 2016).

Physical Properties Analysis

While specific details on the physical properties of (R)-imazamox, such as solubility, melting point, or vapor pressure, were not directly available, the analysis of its interactions with soil and its controlled-release behavior suggests that its physical properties are tailored for optimal herbicidal activity and environmental compatibility. The development of nanoformulations for imazamox indicates a focus on enhancing its application efficiency and reducing environmental impact.

Chemical Properties Analysis

(R)-Imazamox exhibits selective herbicidal action due to its chemical structure, enabling the specific inhibition of AHAS. This selectivity is further evidenced by its enantioselective effects on plant metabolism and microbial communities, indicating that the R-enantiomer has distinct biological and environmental interactions compared to the S-enantiomer. The chemical properties of (R)-imazamox, including its mode of action and interactions with plant enzymes, underline its efficacy as a selective herbicide (Zhao et al., 2020).

Applications De Recherche Scientifique

Effects on Photosynthetic Performance : Imazamox, an herbicide, can affect the photosynthetic performance of IMI-R sunflower hybrids. It negatively impacts light-dependent photosynthetic redox reactions and leaf gas exchange processes. However, these effects are less pronounced when combined with an amino acid extract (Balabanova et al., 2016).

Detoxification and Recovery : Imazamox-treated IMI-R sunflower hybrids show initial inhibition of photosynthesis and growth, with a slight decrease in AHAS activity. However, a well-functioning detoxification mechanism helps the plants recover within two weeks. This involves an increase in glutathione S-transferases (GSTs) activity, suggesting a non-target mechanism of resistance (Balabanova et al., 2020).

Resistance in Euphorbia heterophylla : Continuous use of imazamox has led to the development of resistant biotypes in Euphorbia heterophylla. The resistance mechanism involves a Ser653Asn mutation in the ALS gene and increased root exudation of imazamox (Rojano-Delgado et al., 2019).

Polymorphic Modifications : Structural studies on the chiral herbicide imazamox have revealed different polymorphs of imazamox(R), exploring their crystal forms, thermal stability, and conversion pathways (Braga et al., 2014).

Effects of BCAA Supply : Supplementing BCAA to imazamox-treated IMI-R sunflower plants benefits the total protein content and the activity of the antioxidant defense system, suggesting a secondary effect on protein metabolism (Balabanova, 2022).

Effect on Common Bean : Imazamox's impact on common bean growth and acetohydroxyacid synthase activity varies with leaf position, suggesting targeted action in growing areas (García-Garijo et al., 2012).

High-Level Resistance in Bromus tectorum : A study shows high-level resistance to imazamox in Bromus tectorum, with a Ser653Asn mutation in the ALS gene identified as a primary resistance mechanism (Kumar & Jha, 2017).

Controlled-Release Formulations : Research on imazamox-clay complexes suggests their potential as nanopesticides or smart delivery systems in controlled-release formulations (Cabrera, Celis & Hermosín, 2016).

Propriétés

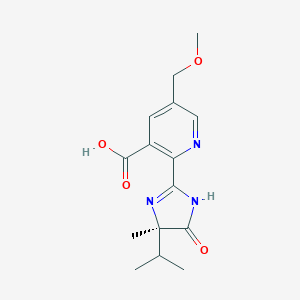

IUPAC Name |

5-(methoxymethyl)-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPJIGQFXCQJBK-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-imazamox | |

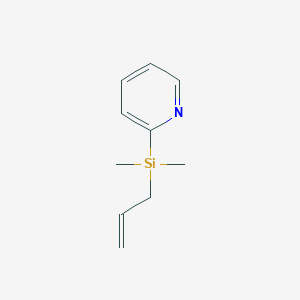

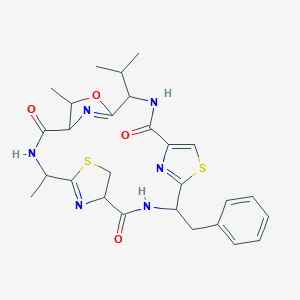

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

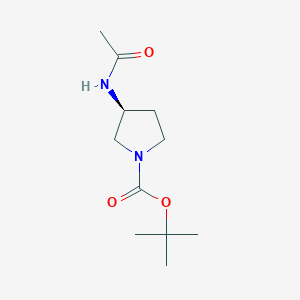

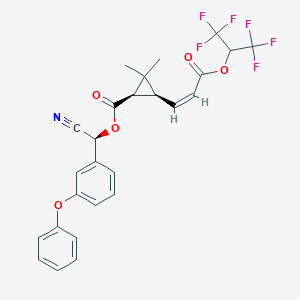

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)